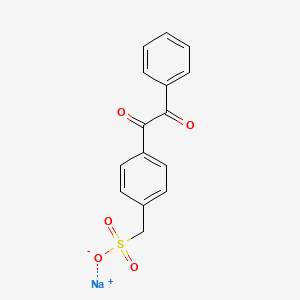

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate

Description

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate is a sulfonate derivative characterized by a toluene backbone substituted with an oxophenylacetyl group at the para position and a sulfonate group at the alpha position. Sulfonates of this class are typically employed in industrial, pharmaceutical, or cosmetic applications due to their solubility, stability, and functional group interactions .

Properties

CAS No. |

77076-13-2 |

|---|---|

Molecular Formula |

C15H11NaO5S |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

sodium;[4-(2-oxo-2-phenylacetyl)phenyl]methanesulfonate |

InChI |

InChI=1S/C15H12O5S.Na/c16-14(12-4-2-1-3-5-12)15(17)13-8-6-11(7-9-13)10-21(18,19)20;/h1-9H,10H2,(H,18,19,20);/q;+1/p-1 |

InChI Key |

OYEBZHRMMBILPE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate typically involves the following steps:

Starting Materials: The synthesis begins with toluene and phenylacetic acid as the primary starting materials.

Sulphonation: Toluene undergoes sulphonation using concentrated sulfuric acid to introduce the sulphonate group.

Acylation: The sulphonated toluene is then acylated with phenylacetic acid in the presence of a suitable catalyst to form the oxophenylacetyl derivative.

Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The sulphonate group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulphonated aromatic compounds.

Biology: This compound is utilized in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate involves its interaction with specific molecular targets. The sulphonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the oxophenylacetyl moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) α'-(2-Oxoborn-3-ylidene)-toluene-4-sulphonic acid (Mexoryl SL)

- Structure : Features a bornylidene ketone substituent instead of oxophenylacetyl.

- Physical Properties : Molecular weight 374.5 (including hydrate), crystalline solid, UV absorption maximum at 294 nm .

- Solubility: Highly soluble in water and ethanol, enabling use in cosmetic formulations (up to 6% concentration) .

- Key Difference: The bornylidene group enhances UV absorption, making Mexoryl SL a photostable sunscreen agent.

(b) Sodium p-Toluenesulphonate

- Structure : Simpler derivative lacking the oxophenylacetyl group.

- Applications : Widely used as a surfactant or intermediate in organic synthesis.

- Solubility : High aqueous solubility due to the polar sulfonate group; however, the absence of complex substituents reduces its utility in specialized applications (e.g., UV protection) .

- Key Difference : The oxophenylacetyl group in the target compound increases molecular complexity, likely enhancing interactions with organic matrices or biological systems compared to sodium p-toluenesulphonate .

(c) Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate

- Structure: Anthraquinone-derived substituent introduces redox-active and chromophoric properties.

- Function : Likely used as a dye or biological stain due to its conjugated system.

- Key Difference: The oxophenylacetyl group in the target compound lacks the extended π-system of anthraquinone, suggesting divergent applications (e.g., non-chromophoric roles such as stabilizers or catalysts) .

Physicochemical Properties (Table 1)

Biological Activity

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate, also known by its chemical identifier CAS 77076-13-2, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate is an anionic surfactant characterized by its unique molecular structure, which includes both sulfonate and phenylacetyl groups. Its chemical properties include:

- Molecular Formula : C15H15NaO4S

- Appearance : Typically presented as a white to yellowish powder or crystalline solid.

- Solubility : Highly soluble in water, which enhances its bioavailability in biological systems.

Mechanisms of Biological Activity

The biological activity of sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate can be attributed to several mechanisms:

- Surfactant Properties : As an anionic surfactant, it reduces surface tension, which can facilitate interactions with biological membranes. This property is crucial for applications in drug delivery systems where enhanced permeability is desired.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Surfactants can disrupt microbial cell membranes, leading to cell lysis and death.

- Cell Proliferation and Apoptosis : Research indicates that compounds with similar structures may influence cell growth and apoptosis pathways. The oxophenylacetyl moiety could interact with cellular receptors or enzymes involved in these processes.

Antimicrobial Efficacy

A study focusing on the antimicrobial properties of sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate demonstrated significant inhibition of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

These results suggest that the compound has potential as a disinfectant or preservative in pharmaceutical formulations.

Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted using human cell lines to evaluate the safety profile of sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate. The compound was tested at various concentrations, and the results indicated:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for cell viability was found to be greater than 100 mg/mL, suggesting low toxicity at therapeutic concentrations.

Mechanistic Insights

Further mechanistic studies revealed that sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate may induce apoptosis in cancer cell lines through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.